molecular formula C17H25BrN2O4S B3239344 tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate CAS No. 1420866-01-8

tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B3239344
CAS No.: 1420866-01-8
M. Wt: 433.4 g/mol
InChI Key: OKRKHKWDNUIGOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carboxylate group, a 3-(bromomethyl)phenyl sulfonyl substituent, and a methyl group at the 3-position of the piperazine ring. Key features include:

  • tert-Butyl Carboxylate: Provides steric protection for the piperazine nitrogen, enhancing stability and modulating solubility .
  • 3-(Bromomethyl)phenyl Sulfonyl Group: The sulfonyl moiety improves metabolic stability and may facilitate interactions with biological targets, while the bromomethyl substituent serves as a reactive handle for alkylation or further functionalization .

Properties

IUPAC Name

tert-butyl 4-[3-(bromomethyl)phenyl]sulfonyl-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-13-12-19(16(21)24-17(2,3)4)8-9-20(13)25(22,23)15-7-5-6-14(10-15)11-18/h5-7,10,13H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRKHKWDNUIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)CBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114596
Record name 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420866-01-8
Record name 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420866-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, with the CAS number 1420797-16-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H25BrN2O4S
  • Molecular Weight : 433.37 g/mol
  • Structure : The compound features a piperazine ring substituted with a bromomethyl phenyl sulfonyl group and a tert-butyl ester.

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, they may act as inhibitors of key enzymes involved in neurological disorders and cancer.

  • Enzyme Inhibition :
    • Compounds derived from piperazine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's. These enzymes break down acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, potentially improving cognitive function .
  • Anticancer Activity :
    • Similar Mannich bases have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. They may also inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
  • Antimicrobial Properties :
    • Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The sulfonamide group is particularly noted for its broad-spectrum activity against various pathogens .

In Vitro Studies

A study focusing on related piperazine compounds indicated that they could prevent amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease pathology. The compound showed moderate protective effects in astrocyte cell cultures against oxidative stress induced by amyloid-beta .

In Vivo Studies

In animal models, these compounds have been tested for their neuroprotective effects. One study found that while the compound exhibited some protective effects against cognitive decline, its bioavailability in the brain was a limiting factor for efficacy compared to established treatments like galantamine .

Data Tables

Biological ActivityMechanismReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
Anticancer EffectsInduces apoptosis
Antimicrobial ActivityBroad-spectrum pathogen inhibition

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Piperazine Derivatives

Compound Name/ID (Source) Substituents/Modifications Key Features Applications/Findings
Target Compound 3-(Bromomethyl)phenyl sulfonyl, 3-methyl piperazine, tert-butyl carboxylate Reactive bromomethyl for alkylation; sulfonyl enhances stability Potential intermediate for prodrugs or covalent inhibitors
Compound 24 () 4-Aminobenzyl sulfonyl Amino group enables hydrogen bonding NAMPT/PARP1 dual inhibitor for breast cancer; IC₅₀ = 0.12 μM (NAMPT)
(R)-3p () Sulfonimidoyl group, tert-butyl, chiral (R)-configuration Sulfonimidoyl increases polarity; stereochemistry critical for target interaction Chiral building block for enantioselective synthesis
AB6580 () 3-Bromophenyl Bromine as halogen bond donor Intermediate for Suzuki coupling or cross-coupling reactions
Compound 8 () 4-(Methylthio)benzyl, dual carboxylate Methylthio enhances lipophilicity; dual esters improve solubility Model for studying metabolic stability
tert-Butyl 4-[(4-Bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate () 4-Bromo-3-fluorobenzoyl Electron-withdrawing groups (Br, F) stabilize acylpiperazine Intermediate for kinase inhibitors or PET tracers
(R)-tert-Butyl 4-((5-Bromo-2,4-difluorophenyl)sulfonyl)-3-methylpiperazine-1-carboxylate () 5-Bromo-2,4-difluorophenyl sulfonyl, 3-methyl piperazine Bromine and fluorine enhance reactivity and binding specificity Candidate for radiopharmaceuticals or targeted therapies

Key Comparative Insights

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound and increases hydrophobicity, which may enhance membrane permeability compared to polar derivatives like Compound 24 .
  • Electron-Withdrawing Effects : Fluorine and bromine in and stabilize the molecule via electron withdrawal, contrasting with the electron-donating methylthio group in .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthesis routes of tert-butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate?

  • Methodology : Prioritize stepwise functionalization of the piperazine ring. For example, introduce the sulfonyl group via nucleophilic substitution using 3-(bromomethyl)benzenesulfonyl chloride under anhydrous conditions. Control reaction temperature (e.g., 0–5°C) to minimize side reactions like hydrolysis of the bromomethyl group .
  • Critical Variables : Solvent choice (e.g., THF for solubility vs. EtOAc for acid workup), reaction time (2–24 hours), and acid concentration (1M HCl for deprotection). Adjusting these can improve yields from 60% to 80% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • NMR Analysis : Use 1H^1H NMR to confirm the tert-butyl group (δ 1.4–1.5 ppm) and bromomethyl resonance (δ 4.3–4.5 ppm). 13C^{13}C NMR should show the sulfonyl carbon at ~110 ppm and the carboxylate carbonyl at ~155 ppm .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak matching the exact mass (e.g., m/z ~445 [M+H]+^+). Fragmentation patterns (e.g., loss of tert-butoxycarbonyl group) further confirm the structure .

Advanced Research Questions

Q. What mechanistic role does the bromomethyl group play in the compound’s reactivity?

  • The bromomethyl group acts as an electrophilic site, enabling alkylation of nucleophiles (e.g., amines, thiols) in cross-coupling reactions. For instance, it can serve as a precursor for Suzuki-Miyaura coupling when converted to a boronic ester .
  • Caution : Competing hydrolysis under basic or aqueous conditions may generate a hydroxymethyl byproduct, requiring inert atmospheres or anhydrous solvents .

Q. How can structural modifications enhance the compound’s utility in drug discovery?

  • Case Study : Replace the bromomethyl group with a trifluoroacetamido moiety (as in ) to improve metabolic stability. This modification retains reactivity while reducing off-target alkylation .
  • SAR Insights : Piperazine derivatives with electron-withdrawing sulfonyl groups (e.g., 4-chloro-3-methoxyphenyl in ) show improved binding to kinase targets, suggesting analogous modifications here could enhance bioactivity .

Q. How should researchers address contradictions in reported synthesis yields or characterization data?

  • Data Analysis : Compare reaction conditions across studies. For example, reports a 79% yield using THF/H2 _2O vs. 60% with EtOAc/HCl, highlighting solvent sensitivity. Replicate protocols with strict moisture control to verify reproducibility .
  • Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or substituent positioning. Crystallographic data (e.g., space group P1, unit cell parameters) confirm molecular geometry .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Use Schlenk-line techniques for moisture-sensitive steps; monitor reaction progress via TLC
Purity Assessment HPLC with UV detection (λ = 254 nm); compare retention times to standards
Mechanistic Studies Isotopic labeling (e.g., 13C^{13}C-Boc group) to track reaction pathways via NMR
Safety Protocols Follow GHS guidelines (e.g., H302 for oral toxicity); use fume hoods for bromomethyl handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

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